molecular formula C11H10N4O B1518532 3-amino-N-(pyrazin-2-yl)benzamide CAS No. 1156412-27-9

3-amino-N-(pyrazin-2-yl)benzamide

Cat. No.: B1518532
CAS No.: 1156412-27-9
M. Wt: 214.22 g/mol
InChI Key: OGTHSFLDPZLUDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-N-(pyrazin-2-yl)benzamide is a chemical compound with the molecular formula C11H9N3O2 It is characterized by the presence of an amino group (-NH2) attached to the benzamide moiety and a pyrazin-2-yl group

Preparation Methods

Industrial Production Methods: In an industrial setting, the synthesis of 3-amino-N-(pyrazin-2-yl)benzamide can be scaled up using similar reaction conditions. Large-scale reactors equipped with efficient stirring and temperature control systems are employed to maintain consistent reaction conditions. The product is then purified through crystallization or other suitable purification techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-N-(pyrazin-2-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group, resulting in the formation of 3-nitro-N-(pyrazin-2-yl)benzamide.

  • Reduction: The nitro group, if present, can be reduced to an amino group, yielding the original compound.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazin-2-yl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron powder and hydrochloric acid (HCl) or tin chloride (SnCl2).

  • Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation: 3-nitro-N-(pyrazin-2-yl)benzamide

  • Reduction: this compound (original compound)

  • Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-Amino-N-(pyrazin-2-yl)benzamide has several scientific research applications across different fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biological studies to investigate the effects of pyrazin-2-yl derivatives on cellular processes.

  • Industry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 3-aminobenzamide

  • N-phenylpyrazine-2-carboxamide

  • 3-nitro-N-(pyrazin-2-yl)benzamide

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Properties

IUPAC Name

3-amino-N-pyrazin-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c12-9-3-1-2-8(6-9)11(16)15-10-7-13-4-5-14-10/h1-7H,12H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTHSFLDPZLUDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NC2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-N-(pyrazin-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
3-amino-N-(pyrazin-2-yl)benzamide
Reactant of Route 3
3-amino-N-(pyrazin-2-yl)benzamide
Reactant of Route 4
Reactant of Route 4
3-amino-N-(pyrazin-2-yl)benzamide
Reactant of Route 5
3-amino-N-(pyrazin-2-yl)benzamide
Reactant of Route 6
3-amino-N-(pyrazin-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.